molecular formula C8H7N3O2 B1356062 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 142168-85-2

1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1356062
Key on ui cas rn: 142168-85-2
M. Wt: 177.16 g/mol
InChI Key: RHJWPKURFUYZTM-UHFFFAOYSA-N
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Patent
US07018786B2

Procedure details

14.34 g (101.7 mmol) 6-amino-1-methyluracil and 26 mL (108 mmol) 1,1,3,3-tetraethoxypropane are dissolved in a mixture of 250 mL ethanol and 1 liter water and refluxed for 3 hours. After cooling down to room temperature, the precipitated intermediate is isolated by filtration washed with water and dried. 7.71 g of the condensation product of the acetal and the amino group is added to 12.5 mL concentrated sulfuric acid and the mixture is heated to 160° C. After cooling down to room temperature, the mixture is poured into 125 g ice. The crude product precipitates from the medium, is isolated by filtration, washed to neutral pH and dried. 4.84 g of the crude product is dissolved in 2 l refluxing methanol. 300 mL silicagel is added and the mixture is evaporated under reduced pressure. The crude product loaded onto the silicagel is purified by preparative column chromatography using chloroform/methanol 9:1. 3.49 g (19%) 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is isolated (m.p. 277–285° C., Lit. 285° C.).
Quantity
14.34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[NH:5][C:4](=[O:10])[CH:3]=1.C(O[CH:14](OCC)[CH2:15][CH:16](OCC)OCC)C>C(O)C.O>[CH3:8][N:7]1[C:2]2[N:1]=[CH:14][CH:15]=[CH:16][C:3]=2[C:4](=[O:10])[NH:5][C:6]1=[O:9]

Inputs

Step One
Name
Quantity
14.34 g
Type
reactant
Smiles
NC1=CC(NC(N1C)=O)=O
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)OC(CC(OCC)OCC)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitated intermediate is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
7.71 g of the condensation product of the acetal and the amino group is added to 12.5 mL concentrated sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 160° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
the mixture is poured into 125 g ice
CUSTOM
Type
CUSTOM
Details
The crude product precipitates from the medium
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed to neutral pH
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
4.84 g of the crude product is dissolved in 2 l
TEMPERATURE
Type
TEMPERATURE
Details
refluxing methanol
ADDITION
Type
ADDITION
Details
300 mL silicagel is added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is purified by preparative column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C2=C1N=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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